molecular formula C16H19NO4 B6495900 N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide CAS No. 1351601-80-3

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6495900
CAS No.: 1351601-80-3
M. Wt: 289.33 g/mol
InChI Key: DZBPGDSEZVZHFA-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a methoxyphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide typically involves the following steps:

    Preparation of 2,5-dimethylfuran-3-carbaldehyde: This intermediate can be synthesized by the oxidation of 2,5-dimethylfuran using an oxidizing agent such as potassium permanganate.

    Formation of the intermediate: The 2,5-dimethylfuran-3-carbaldehyde is then reacted with a suitable amine, such as methylamine, to form the corresponding imine.

    Reduction to the amine: The imine is reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Acylation: The amine is then acylated with 2-(3-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The acetamide moiety can be reduced to the corresponding amine.

    Substitution: The methoxy group on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: A simpler analog with a phenyl group instead of the furan and methoxyphenoxy groups.

    2-(3-methoxyphenoxy)acetamide: Lacks the furan ring and dimethyl substitution.

    N-(2,5-dimethylfuran-3-yl)acetamide: Similar but without the methoxyphenoxy group.

Uniqueness

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide is unique due to the combination of the furan ring, dimethyl substitution, and methoxyphenoxy group

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-11-7-13(12(2)21-11)9-17-16(18)10-20-15-6-4-5-14(8-15)19-3/h4-8H,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBPGDSEZVZHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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